Cas no 4115-21-3 ((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)

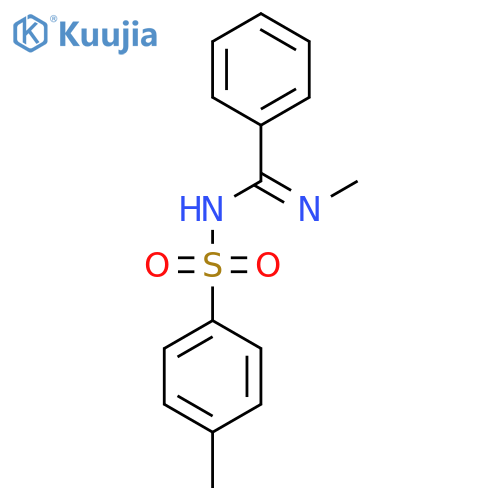

4115-21-3 structure

商品名:(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide

CAS番号:4115-21-3

MF:C15H16N2O2S

メガワット:288.364742279053

CID:5015526

(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide 化学的及び物理的性質

名前と識別子

-

- (E)-N-methyl-N'-tosylbenzimidamide

- N-methyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

- (E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide

-

- インチ: 1S/C15H16N2O2S/c1-12-8-10-14(11-9-12)20(18,19)17-15(16-2)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,17)

- InChIKey: XMCDAIAUICOKAU-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(N/C(/C1C=CC=CC=1)=N/C)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 425

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 66.9

(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0898-0098-2μmol |

(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |

4115-21-3 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F0898-0098-5μmol |

(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |

4115-21-3 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0898-0098-10μmol |

(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |

4115-21-3 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0898-0098-15mg |

(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |

4115-21-3 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F0898-0098-25mg |

(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |

4115-21-3 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F0898-0098-3mg |

(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |

4115-21-3 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0898-0098-20μmol |

(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |

4115-21-3 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0898-0098-1mg |

(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |

4115-21-3 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0898-0098-2mg |

(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |

4115-21-3 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0898-0098-20mg |

(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide |

4115-21-3 | 90%+ | 20mg |

$99.0 | 2023-07-28 |

(E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

4115-21-3 ((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide) 関連製品

- 506-17-2(cis-Vaccenic acid)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量